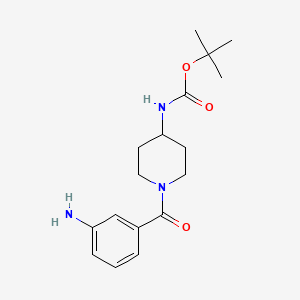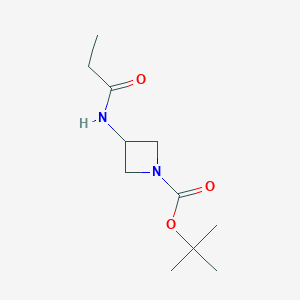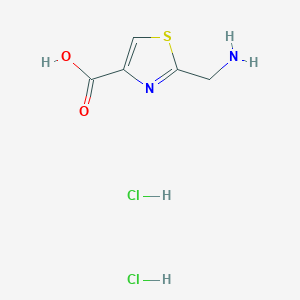
1-(4-アミノ-1H-ピラゾール-1-イル)ピリジン-3-カルボニトリル塩酸塩
説明
“2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole derivatives are one of the most studied groups of compounds among the azole family. A huge variety of synthesis methods and synthetic analogues have been reported over the years .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring attached to a pyridine ring via a nitrogen atom. The pyrazole ring has an amino group at the 4-position, and the pyridine ring has a carbonitrile group at the 3-position .
科学的研究の応用
抗リーシュマニア活性と抗マラリア活性
ピラゾールを有する化合物、例えば1-(4-アミノ-1H-ピラゾール-1-イル)ピリジン-3-カルボニトリル塩酸塩は、強力な抗リーシュマニア活性と抗マラリア活性で知られています。 ある研究では、ヒドラジンカップリングしたピラゾールの合成とその構造検証を様々な手法で実施し、顕著なin vitroでの抗前鞭毛体活性を示しました .
抗菌剤
ピラゾール骨格は、新たな抗菌剤の設計における重要な構造です。 研究によると、ピラゾールコアの改変によって、抗菌特性が向上した化合物を開発できることが示されています .
C–H結合官能化
この化合物は、C–H結合官能化プロセスにおいて潜在的な用途があります。 ロジウム(III)触媒を用いた手法が、内部アルキンを用いた2-(1H-ピラゾール-1-イル)ピリジンの溶媒制御C–H結合官能化のために記述されており、アルケニル化生成物またはインダゾール誘導体の合成を可能にします .
ブルトンチロシンキナーゼの阻害
アミノピラゾールは、B細胞依存性悪性腫瘍の治療標的であるブルトンチロシンキナーゼ(BTK)の阻害剤として同定されています。 この化合物の構造は、BTKの可逆的阻害剤の設計に活用でき、がん治療戦略に貢献する可能性があります .
CDK2阻害
ピラゾールモチーフの誘導体は、細胞周期制御に関与し、がん治療の標的となるCDK2の潜在的な阻害剤として合成され、評価されています。 問題の化合物は、新たなCDK2阻害剤を開発するための足場として役立ちます .
作用機序
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes. The specific targets for this compound would need to be determined through further experimental studies.
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding . The compound’s interaction with its targets could lead to changes in the target’s function, ultimately influencing cellular processes.
Biochemical Pathways
Related compounds have been shown to impact a variety of pathways, including those involved in inflammation, tumor growth, and bacterial infections . The compound’s effects on these pathways could lead to downstream effects on cellular function and overall organism health.
Result of Action
Related compounds have been shown to have a variety of effects, such as anti-inflammatory, antitumor, and antibacterial activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it impacts.
生化学分析
Biochemical Properties
2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways. The interaction between 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride and these enzymes involves binding to the active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, further influencing their activity and stability .
Cellular Effects
The effects of 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell growth and division. Moreover, 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride can alter gene expression by binding to transcription factors or DNA, leading to changes in the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, it can inhibit enzyme activity by binding to the active site and preventing substrate access. Additionally, 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride can activate or inhibit signaling pathways by interacting with receptors on the cell surface. These interactions can lead to changes in gene expression, enzyme activity, and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride can change over time. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride may degrade, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride vary with different dosages in animal models. At low doses, this compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical response. It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies .
Metabolic Pathways
2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and the presence of other substrates or inhibitors .
Transport and Distribution
The transport and distribution of 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride can affect its activity and function, with higher concentrations observed in tissues with high metabolic activity .
Subcellular Localization
The subcellular localization of 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with DNA or transcription factors, or to the mitochondria to influence cellular metabolism. The subcellular distribution of 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride can determine its efficacy in modulating biochemical pathways .
特性
IUPAC Name |
2-(4-aminopyrazol-1-yl)pyridine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5.ClH/c10-4-7-2-1-3-12-9(7)14-6-8(11)5-13-14;/h1-3,5-6H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBYBAQBSAPQDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=C(C=N2)N)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461707-43-6 | |
| Record name | 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





methanone hydrobromide](/img/structure/B1379128.png)



![tert-Butyl 4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B1379132.png)



![2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1379139.png)


